molecular formula C12H14FN B2962815 [1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine CAS No. 1602159-23-8

[1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine

Cat. No. B2962815
M. Wt: 191.249
InChI Key: HTVHCYKHCPBVPN-UHFFFAOYSA-N
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Description

“1-(3-Fluorophenyl)propan-2-ylamine” is a chemical compound with the IUPAC name N-(1-(3-fluorophenyl)propan-2-yl)prop-2-yn-1-amine . It has a molecular weight of 191.25 . Propargylamines, a class of compounds to which this molecule belongs, have many pharmaceutical and biological properties .


Synthesis Analysis

Propargylamines are synthesized through various methods. A green approach to synthesize such compounds is very relevant . The solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions have been described in the literature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14FN/c1-3-7-14-10(2)8-11-5-4-6-12(13)9-11/h1,4-6,9-10,14H,7-8H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.25 . It is recommended to be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Nucleophilic Attacks on Carbon–Carbon Double Bonds

Research has explored the reactions involving nucleophilic attacks on carbon–carbon double bonds, highlighting the mechanism and effects of substituents on reaction rates and pathways. This area of study is crucial for understanding the chemical reactivity and designing synthetic routes for new compounds including fluorinated amines (Rappoport & Ta-Shma, 1971).

Organic Light-Emitting Diodes (OLEDs)

A novel bipolar phenanthroimidazole derivative has been developed for use in OLEDs, demonstrating the potential of fluorinated compounds in enhancing device performance. This research underscores the significance of structural design in electronic materials (Liu et al., 2016).

Noncovalent Interaction Analysis

The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provides insights into the crystal structure stability and molecular interactions. Such analysis is fundamental for the development of new materials and pharmaceuticals (El-Emam et al., 2020).

Molecular Logic Systems

The development of molecular logic systems for detecting pH, solvent polarity, and Hg2+ ions showcases the application of fluorinated amines in creating responsive materials. These findings have implications for environmental monitoring and chemical sensing (Zhang et al., 2008).

Corrosion Inhibition

Tertiary amines have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion, indicating the potential use of fluorinated amines in protective coatings and industrial maintenance (Gao et al., 2007).

These studies illustrate the diverse applications of "1-(3-Fluorophenyl)propan-2-ylamine" and related compounds in scientific research, ranging from chemical synthesis to materials science and beyond. The findings contribute to our understanding of molecular interactions, material properties, and the development of new technologies.

properties

IUPAC Name

1-(3-fluorophenyl)-N-prop-2-ynylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-3-7-14-10(2)8-11-5-4-6-12(13)9-11/h1,4-6,9-10,14H,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHCYKHCPBVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine

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